molecular formula C18H18FNO4 B2480607 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327385-43-2

2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2480607
CAS RN: 1327385-43-2
M. Wt: 331.343
InChI Key: QYMRGQMFBNSKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fluorinated compounds, similar to "2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate", are synthesized through various methods. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from its bromophenyl-fluorophenyl precursor using ammonium acetate in acetic acid, demonstrating a method that could potentially be adapted for the synthesis of related fluorinated compounds (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of fluorinated compounds plays a crucial role in their chemical and physical properties. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using X-ray diffraction, revealing an orthorhombic space group and highlighting the importance of structural analysis in understanding compound properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine, which affects reactivity and bond formation. The synthesis and application of a 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry showcase the reactivity of fluorinated groups in protecting hydroxyl groups, indicating the diverse chemical reactions these compounds can participate in (Spjut et al., 2010).

Scientific Research Applications

Molecular Structure and Interactions

  • Fluorophenyl Groups in Molecular Structures : Compounds like 2-Amino-2-(2-fluorophenyl)acetic acid feature planar acetate anions with fluorophenyl groups, demonstrating intermolecular hydrogen bonds and unique dihedral angles (Burns & Hagaman, 1993).

  • Crystal Structure and Synthesis : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with similarities, showcases intricate crystal structures and is synthesized using specific reagents, offering insights into the structural properties of similar compounds (Sapnakumari et al., 2014).

Chemical Synthesis and Protection Groups

  • Hydroxyl Group Protection : The synthesis of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection illustrates the utility of fluorophenyl groups in creating protective groups for sensitive chemical functionalities (Spjut, Qian, & Elofsson, 2010).

  • Reactivity with Different Chemical Entities : Studies on l-amino-2-(4-fluorophenyl)ethylphosphonates reveal their reactivity with various chemical entities, highlighting the versatility of fluorophenyl derivatives in chemical reactions (Maier, 1990).

Pharmaceutical and Biological Applications

  • Antitumor Activity : Compounds like Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, structurally related, have demonstrated distinct inhibition of cancer cell proliferation, indicating the potential of similar compounds in antitumor applications (Liu et al., 2018).

  • Bioconjugation and Metal Ion Complexation : Derivatives of L-glutamic acid and L-lysine, involving similar molecular structures, have been used to create bifunctional ligands for metal ion complexation, suggesting possible applications in bioconjugation and chelation therapy (Anelli et al., 1999).

  • Fluorescence Imaging in Biological Systems : Fluorinated analogs of the aminophenol group, which are structurally related, have been used as pH-sensitive probes for fluorescence imaging in biological systems, indicating the potential use of similar fluorinated compounds in cellular imaging and diagnostics (Rhee, Levy, & London, 1995).

Safety and Hazards

The compound has been classified with the GHS07, GHS08, and GHS09 pictograms, indicating that it can be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and seeking medical advice/attention if you feel unwell .

Future Directions

Given the potential biological activities of similar compounds , “2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, detailed physical and chemical property analysis, mechanism of action, and potential applications in medicine.

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMRGQMFBNSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.